molecular formula C15H16N2O2S B4611153 4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine

4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine

Cat. No.: B4611153
M. Wt: 288.4 g/mol
InChI Key: MMILFRMVBJDMPE-UHFFFAOYSA-N
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Description

4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.09324893 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Phosphoinositide 3-kinase

4-[(2-phenyl-1,3-thiazol-4-yl)acetyl]morpholine derivatives, particularly 4-(1,3-Thiazol-2-yl)morpholine derivatives, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds demonstrate significant utility in xenograft models of tumor growth, suggesting their potential application in cancer therapy through the inhibition of PI3K, a key signal transduction enzyme implicated in cancer progression and survival (R. Alexander et al., 2008).

Synthesis and Biological Activity

The synthesis and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been explored, revealing significant antimicrobial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. This compound showed remarkable anti-TB activity and superior anti-microbial activity, indicating its potential as a broad-spectrum antimicrobial agent with additional beneficial pharmacological properties (Mamatha S.V et al., 2019).

Pharmacological and Toxicological Screening

Benzimidazole-morpholine derivatives have been screened for their pharmacological and toxicological profiles, revealing dual-acting inhibitors with significant enzyme inhibitory and antimicrobial activities. These derivatives exhibit potential as multi-action therapeutic agents for the treatment of inflammatory diseases, underscoring the versatility of morpholine-based compounds in medicinal chemistry (N. O. Can et al., 2017).

Antibacterial and Antifungal Activities

Synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been conducted, showing significant antimicrobial and hemolytic activity. This research highlights the potential of morpholine derivatives in developing new antimicrobial agents with variable activity against different microbial species (Samreen Gul et al., 2017).

Antitumor Activity of Thiazolyl-N-phenylmorpholine Derivatives

The synthesis of thiazolyl-N-phenylmorpholine derivatives and their evaluation for antitumor activity have been explored. These compounds, combining morpholine and thiazole moieties, show good potential in inhibiting the growth of tumor cells, illustrating the application of these derivatives in cancer research and therapy (Amerah M. Al-Soliemy et al., 2020).

Properties

IUPAC Name

1-morpholin-4-yl-2-(2-phenyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-6-8-19-9-7-17)10-13-11-20-15(16-13)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMILFRMVBJDMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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